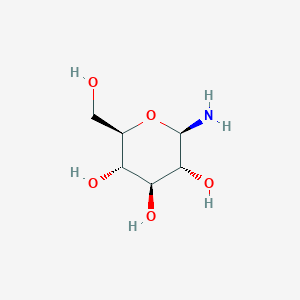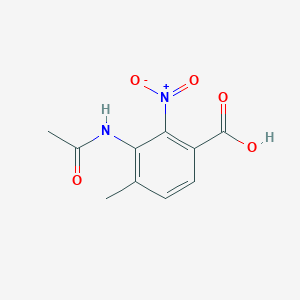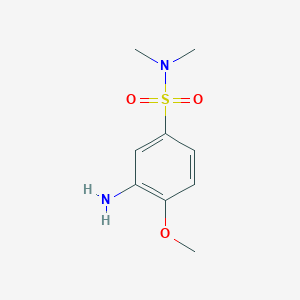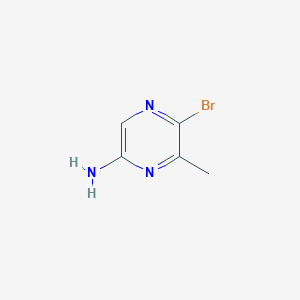
4-(Benzylsulfanyl)benzaldéhyde
Vue d'ensemble
Description
4-(Benzylsulfanyl)benzaldehyde is an organic compound that belongs to the class of benzaldehyde derivatives. It is characterized by the presence of a benzylsulfanyl group attached to the benzaldehyde moiety. This compound is widely used in various fields such as medical research, environmental research, and industrial research.
Applications De Recherche Scientifique
4-(Benzylsulfanyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
Target of Action
The primary target of 4-(Benzylsulfanyl)benzaldehyde is the hemozoin formation in Plasmodium species, the parasites responsible for malaria . Hemozoin is a by-product of hemoglobin digestion by the parasite, and its formation is crucial for the parasite’s survival .
Mode of Action
4-(Benzylsulfanyl)benzaldehyde interacts with its target by inhibiting the formation of β-hematin . β-hematin is a synthetic analogue of hemozoin. By inhibiting β-hematin formation, the compound disrupts the parasite’s ability to detoxify the free heme released during hemoglobin digestion . This leads to an accumulation of toxic free heme within the parasite, which can cause its death .
Biochemical Pathways
The compound affects the hemozoin formation pathway in the Plasmodium parasite . This pathway is part of the parasite’s hemoglobin digestion process, which is essential for its survival within the host’s red blood cells . By inhibiting hemozoin formation, the compound disrupts this pathway and its downstream effects, leading to the death of the parasite .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (which for this compound is 228.31 ) can influence how well the compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted.
Result of Action
The result of 4-(Benzylsulfanyl)benzaldehyde’s action is the inhibition of hemozoin formation, leading to an accumulation of toxic free heme within the Plasmodium parasite . This can cause the death of the parasite, reducing the progression of malaria . In a study, certain compounds similar to 4-(Benzylsulfanyl)benzaldehyde showed enhanced antimalarial activity in vivo .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylsulfanyl)benzaldehyde can be achieved through several methods. One common method involves the reaction of 4-fluorobenzaldehyde with 1,3-dihydro-2H-1,3-benzimidazole-2-thione in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This reaction typically occurs under reflux conditions to ensure high yield.
Industrial Production Methods: Industrial production of 4-(Benzylsulfanyl)benzaldehyde often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Benzylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products:
Oxidation: 4-(Benzylsulfanyl)benzoic acid.
Reduction: 4-(Benzylsulfanyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
4-(Benzylsulfonyl)benzaldehyde: Similar structure but with a sulfonyl group instead of a sulfanyl group.
4-(Methylsulfanyl)benzaldehyde: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
4-(Phenylsulfanyl)benzaldehyde: Similar structure but with a phenylsulfanyl group instead of a benzylsulfanyl group.
Uniqueness: 4-(Benzylsulfanyl)benzaldehyde is unique due to its specific benzylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
4-benzylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEZWYYYMVTEIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511267 | |
| Record name | 4-(Benzylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78832-95-8 | |
| Record name | 4-(Benzylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride](/img/structure/B112947.png)
![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112948.png)








![3-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B112966.png)
